molecular formula C12H21NO3 B1529574 tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1363383-36-1

tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No. B1529574
CAS RN: 1363383-36-1
M. Wt: 227.3 g/mol
InChI Key: XDTLBQKKUHTYLG-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (TBHA) is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. TBHA has been identified as a versatile scaffold for the synthesis of a range of compounds with potential therapeutic benefits.

Scientific Research Applications

Synthesis and Scalability

An efficient, scalable synthetic route to produce enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, demonstrating significant improvements over original methodologies. This approach utilized a commercial chiral lactone and included a key step of epimerization/hydrolysis to avoid complex purification processes, achieving yields suitable for kilogram-scale production (Maton et al., 2010).

Novel Scaffolds for Drug Design

The tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate synthesis presents a new scaffold for substituted piperidines preparation. This compound, derived through regioselective ring-opening of N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, allows for further functionalization into 1,2,3-triazoles, providing a versatile basis for chemical space exploration complementary to traditional piperidine systems (Harmsen et al., 2011).

Advanced Derivatives Synthesis

The intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has led to novel piperidine derivatives fused to a tetrahydrofuran ring. These derivatives, obtained through reaction with various electrophiles, highlight the compound's utility in synthesizing structurally complex and functionally diverse molecules (Moskalenko & Boev, 2014).

Conformational Studies and Analogue Synthesis

A novel synthesis approach for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been described, showcasing efficient routes to this bifunctional compound. This work not only contributes to the understanding of molecular conformation but also facilitates the generation of analogues for structural and activity studies, broadening the applications in medicinal chemistry and drug discovery (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTLBQKKUHTYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 2
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 3
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 4
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tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 5
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tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 6
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

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